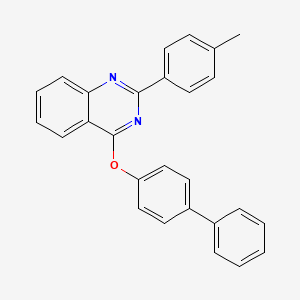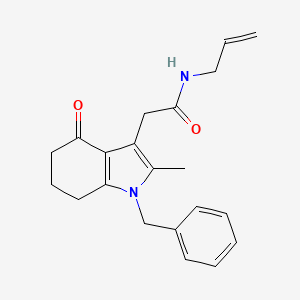
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline, also known as PD153035, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors. Tyrosine kinases are enzymes that play a crucial role in cell signaling, and their dysregulation has been linked to the development and progression of various diseases, including cancer. PD153035 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline inhibits the activity of EGFR by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes, including cell proliferation, migration, and survival. This compound has been shown to be highly selective for EGFR, with minimal activity against other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. It has also been shown to inhibit the migration and invasion of cancer cells, thereby reducing their metastatic potential. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline has several advantages as a research tool, including its high selectivity for EGFR, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of this compound and to identify biomarkers that can predict its efficacy in cancer patients.
Métodos De Síntesis
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline can be synthesized using a multi-step process that involves the reaction of various reagents under specific conditions. The synthesis typically starts with the preparation of 4-biphenylyloxyaniline, which is then reacted with 4-methylbenzoyl chloride to form the intermediate product. This intermediate is then further reacted with 2-aminobenzonitrile in the presence of a base to produce this compound.
Aplicaciones Científicas De Investigación
4-(4-biphenylyloxy)-2-(4-methylphenyl)quinazoline has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), a tyrosine kinase that is overexpressed in many types of cancer. Inhibition of EGFR activity by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-4-(4-phenylphenoxy)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O/c1-19-11-13-22(14-12-19)26-28-25-10-6-5-9-24(25)27(29-26)30-23-17-15-21(16-18-23)20-7-3-2-4-8-20/h2-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMNKPWKYXBCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5001153.png)
![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
![ethyl 2-[(2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001158.png)

![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)

![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)

